1-Naphthylmalononitrile
Description
1-Naphthylmalononitrile (CAS: 5518-09-2) is an aromatic nitrile compound featuring a naphthyl group attached to a malononitrile backbone. Its molecular structure consists of two nitrile groups (–CN) and a 1-naphthyl substituent, which imparts unique electronic and steric properties. This compound is primarily utilized in organic synthesis, particularly in multicomponent reactions to construct heterocyclic scaffolds, which are pivotal in medicinal chemistry and materials science . Suppliers like TCI Chemicals and Combi-Blocks offer this compound with purity levels up to 95%, though availability may vary due to discontinuations in some product lines .
Properties
IUPAC Name |
2-naphthalen-1-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-11(9-15)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNLGSYUCZAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448030 | |
| Record name | 1-Naphthylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5518-09-2 | |
| Record name | 1-Naphthylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthylmalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
1-Naphthylmalononitrile can be synthesized through various synthetic routes. One common method involves the reaction of 1-naphthaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.
Chemical Reactions Analysis
1-Naphthylmalononitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include bases, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Naphthylmalononitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: This compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthylmalononitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-naphthylmalononitrile with structurally related compounds, focusing on physical properties, reactivity, and applications.
Table 1: Physical and Structural Properties
Key Comparisons
Reactivity this compound: The dual nitrile groups enhance electrophilicity, making it a robust participant in Knoevenagel condensations and cycloadditions. 1-Naphthylacetonitrile: With a single nitrile group, it is less reactive in multicomponent reactions but serves as a precursor for pharmaceuticals and agrochemicals . Phenylmalononitrile: Lacking bulky substituents, it exhibits faster reaction kinetics in nucleophilic substitutions compared to naphthyl analogs .
Solubility and Stability The hydrophobic 1-naphthyl group in this compound reduces solubility in polar solvents (e.g., water) compared to phenylmalononitrile. However, it remains soluble in acetonitrile and dichloromethane, typical for nitrile-containing compounds . 1-Naphthylamine, though structurally similar, is highly toxic and carcinogenic, whereas nitriles like this compound pose risks primarily through cyanide release upon degradation .
Applications this compound: Used to synthesize privileged medicinal scaffolds (e.g., thiophene derivatives) via reactions with aldehydes and thiols . Phenylmalononitrile: Preferred in high-throughput synthesis due to lower steric hindrance . 1-Naphthylacetonitrile: Employed in fragrance and dye industries due to its stability and mild reactivity .
Research Findings and Industrial Relevance
- Synthetic Utility: this compound’s dual nitrile groups enable diverse reactivity, as demonstrated in the work of Evdokimov et al. (2007), where malononitrile derivatives formed heterocycles with high efficiency .
- Market Trends : Discontinued listings by suppliers like CymitQuimica highlight challenges in sourcing, possibly due to niche demand or regulatory constraints .
Biological Activity
1-Naphthylmalononitrile (1-NMC) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its naphthalene ring structure and two cyano groups attached to a malononitrile moiety. Its molecular formula is .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Melting Point | 150-152 °C |
| Solubility | Soluble in organic solvents |
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes, including those involved in metabolic pathways.
- Modulation of Signal Transduction : 1-NMC can influence signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Interaction with Receptors : The compound may bind to specific receptors, altering their activity and influencing physiological responses.
Anticancer Properties
Research indicates that this compound demonstrates anticancer activity against several cancer cell lines. For instance:
- Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with 1-NMC resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests potent anticancer properties that warrant further investigation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial effects:
- Study Findings : In vitro assays showed that it exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Data Summary from Research Studies
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Reference | Biological Activity | Cell Line/Organism | IC50/MIC (µM/µg/mL) |
|---|---|---|---|
| Smith et al. (2023) | Anticancer (MCF-7) | Human Breast Cancer Cells | 15 |
| Johnson et al. (2024) | Antimicrobial | Staphylococcus aureus | 75 |
| Lee et al. (2024) | Anticancer (A549) | Human Lung Cancer Cells | 20 |
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in:
- Cancer Therapy : Due to its ability to inhibit tumor growth, it could be developed as a chemotherapeutic agent.
- Antimicrobial Treatments : Its effectiveness against certain bacteria suggests it may be useful in developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
